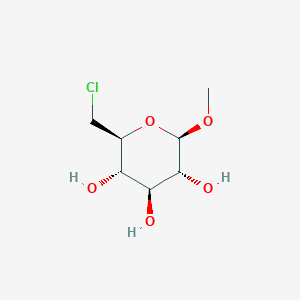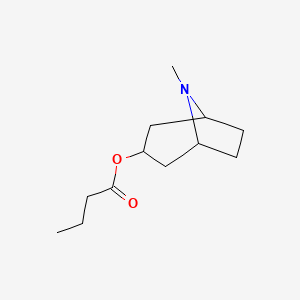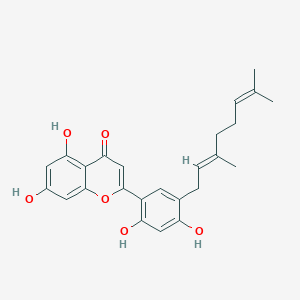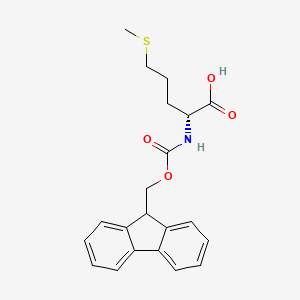
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE (SC49IVI1MZ) is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of a methyl group and a chlorine atom attached to the glucose molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE typically involves the chlorination of methyl glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE .
Análisis De Reacciones Químicas
Types of Reactions: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl-6-hydroxy-6-deoxy-.beta.-D-glucopyranoside or methyl-6-amino-6-deoxy-.beta.-D-glucopyranoside can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Aplicaciones Científicas De Investigación
METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets. The chlorine atom and the glucopyranoside structure allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
METHYL-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
METHYL-.BETA.-D-GLUCOPYRANOSIDE: Does not have the deoxy modification, resulting in different chemical and biological properties.
METHYL-6-AMINO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE is unique due to the presence of both the chlorine atom and the deoxy modification. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
4990-84-5 |
|---|---|
Fórmula molecular |
C7H13ClO5 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clave InChI |
TZECRHYTLKLTSH-XUUWZHRGSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CCl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)


![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)



![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)




